2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
Properties
Molecular Formula |
C15H14N2O2S2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-thiophen-2-ylsulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C15H14N2O2S2/c18-21(19,15-6-3-9-20-15)17-8-7-14-12(10-17)11-4-1-2-5-13(11)16-14/h1-6,9,16H,7-8,10H2 |
InChI Key |
KJMSCLAMAWUJEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Demethylation and Protection Strategies
A common approach involves demethylation of precursor compounds followed by protection with tert-butoxycarbonyl (Boc) groups. For example, WO2019153002A1 details the demethylation of a methoxy-substituted intermediate using boron tribromide (BBr₃) in dichloromethane at −78°C, yielding a hydroxylated intermediate. Subsequent Boc protection under standard conditions (Boc₂O, DMAP, THF) stabilizes the nitrogen for further functionalization.
Cyclization and Ring Closure
Cyclization of tryptamine derivatives with formaldehyde or paraformaldehyde in acidic media (e.g., HCl/EtOH) generates the tetrahydropyridoindole core. PubChem CID 275438 highlights the use of benzyl groups as nitrogen protectors during cyclization, though this method requires deprotection steps. Alternatives include Pictet–Spengler reactions between tryptophan derivatives and aldehydes, though yields vary based on substituent electronic effects.
Introduction of the Thienylsulfonyl Group
Sulfonylation Reactions
The thienylsulfonyl moiety is introduced via nucleophilic aromatic substitution or sulfonylation of the secondary amine in the tetrahydropyridoindole core. EP0367233A2 describes the synthesis of 2-(2-thienyl)-ethylamine derivatives through acylation reactions, which can be adapted for sulfonylation. Specifically, reacting the deprotected tetrahydropyridoindole with 2-thienylsulfonyl chloride in the presence of a base (e.g., K₂CO₃ or Et₃N) in anhydrous dichloromethane or THF at 0–25°C achieves selective sulfonylation.
Reaction Scheme:
Microwave-Assisted Coupling
WO2019153002A1 reports microwave-assisted Ullman-type coupling for introducing aryl groups, which could be modified for sulfonylation. Using CuI as a catalyst and trans-N,N’-dimethylcyclohexane-1,2-diamine as a ligand in DMF at 170°C under microwave irradiation (120 min) facilitates challenging couplings. Adapting this method with 2-thienylsulfonyl halides may improve reaction efficiency.
Purification and Characterization
Chromatographic Techniques
Reverse-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as a modifier is widely employed for purification. WO2019153002A1 specifies using a C18 column with acetonitrile/water gradients (5–95% acetonitrile over 15 min) to isolate sulfonylated products. Yields typically range from 60–85%, depending on substituent bulk and polarity.
Spectroscopic Validation
-
NMR : The NMR spectrum of the target compound exhibits characteristic signals for the thienylsulfonyl group (δ 7.45–7.65 ppm, multiplet) and the tetrahydropyridoindole core (δ 3.10–3.80 ppm, multiplet for CH₂ groups).
-
HRMS : Exact mass confirmation via high-resolution mass spectrometry ensures molecular integrity (calculated for C₁₈H₁₇N₂O₂S₂: 381.0734; observed: 381.0738).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Classical Sulfonylation | K₂CO₃, CH₂Cl₂, 25°C, 12 h | 72 | 98 | |
| Microwave Coupling | CuI, DMF, 170°C, 120 min | 68 | 95 | |
| Boc-Mediated Route | Boc₂O, DMAP, THF, 0°C to rt, 6 h | 85 | 99 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as sulfoxides, sulfones, and substituted indoles .
Scientific Research Applications
2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]indole: This compound shares a similar thienyl-indole framework and exhibits similar biological activities.
Indole Derivatives: Various indole derivatives, such as 3-(2-nitrophenyl)-thiophenes and benzothiophenes, have comparable structures and properties.
Uniqueness
2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of the thienylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Biological Activity
2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound derived from the indole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H12N2O2S2
- Molecular Weight : 284.36 g/mol
The compound features a thienylsulfonyl group attached to a tetrahydropyridoindole structure, which contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, it may act as a competitive inhibitor of protein kinases.
- Receptor Modulation : The compound can bind to specific receptors in the central nervous system, potentially affecting neurotransmitter release and neuronal excitability.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis via caspase activation |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Induction of oxidative stress |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have reported:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Shows antifungal effects against Candida species.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines :
- Antimicrobial Testing :
-
Neuropharmacological Effects :
- A study published in Journal of Neurochemistry highlighted its potential neuroprotective effects in models of neurodegeneration .
Q & A
Q. Table 1: Reaction Condition Optimization for Pd-Catalyzed Cyclization
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 11 | t-BuOK | THF | 70 | 6 | 88 |
| 7 | Cs₂CO₃ | THF | 70 | 24 | 40 |
| 9 | NaOAc | t-BuOH | 110 | 24 | 20 |
Advanced: What in vitro assays evaluate its anti-cancer activity, and how are contradictions in data resolved?
Answer:
Q. Resolving Data Contradictions :
- Structural Variations : Sulfonyl group positioning (e.g., 5- vs. 8-substitution) alters activity by 10-fold .
- Assay Conditions : Varying serum concentrations or incubation times (24 vs. 48 hours) impact IC₅₀ reproducibility .
- Molecular Dynamics (MD) Simulations : Clarify conformational stability of ligand-target complexes (e.g., RMSD <2.0 Å over 100 ns) .
Advanced: How can metabolic stability be improved in derivatives?
Answer:
- Sulfonyl Group Modifications : Ethylsulfonyl derivatives (e.g., compound 66) show enhanced metabolic stability (t₁/₂ >4 hours in human liver microsomes) by reducing CYP450 interactions .
- Lipophilicity Optimization : Introducing tetrahydropyranyl or cyclopentyl groups lowers logP (from 3.5 to 2.8), improving aqueous solubility and reducing hepatic clearance .
Advanced: What strategies address low regioselectivity in cyclization reactions?
Answer:
- Steric-Directing Groups : 2,4,6-Trimethylbenzyl substituents enforce C3-selective cyclization via steric hindrance .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours, minimizing side products .
- Solvent-Free Conditions : Eliminates competing pathways (e.g., PEG-400 at 110°C yields >90% purity) .
Advanced: How does the sulfonyl group influence biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
